molecular formula C5H14ClN3O2S B1445920 4-Aminopiperidine-1-sulfonamide hydrochloride CAS No. 1820640-75-2

4-Aminopiperidine-1-sulfonamide hydrochloride

Cat. No.: B1445920
CAS No.: 1820640-75-2
M. Wt: 215.7 g/mol
InChI Key: PUUKLWFEDZRWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopiperidine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H13N3O2S·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

4-Aminopiperidine-1-sulfonamide hydrochloride plays a vital role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its N-dealkylation reaction . This interaction is essential for the compound’s metabolic fate and its role in drug metabolism. Additionally, this compound may interact with other phase I drug-metabolizing enzymes, such as flavin-containing monooxygenase .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in drug metabolism . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, particularly CYP3A4, facilitating the N-dealkylation reaction . This binding interaction is crucial for the compound’s metabolic transformation and its subsequent effects on cellular processes. Additionally, this compound may inhibit or activate other enzymes, leading to changes in cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to the compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular function, and potential toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes N-dealkylation catalyzed by CYP3A4, leading to the formation of metabolites with different biochemical properties . This metabolic transformation is essential for the compound’s role in drug metabolism and its subsequent effects on cellular processes. Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, facilitating its distribution to various cellular compartments . Additionally, this compound may bind to proteins within cells, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of the compound is crucial for its effective use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with biomolecules and its subsequent effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups under controlled conditions. One common method includes the reaction of 4-aminopiperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Aminopiperidine-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Aminopyridine: Another aminopyridine derivative used in research and medicine.

    Piperidine derivatives: Various piperidine-based compounds with different functional groups.

Uniqueness: 4-Aminopiperidine-1-sulfonamide hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

4-aminopiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c6-5-1-3-8(4-2-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUKLWFEDZRWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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